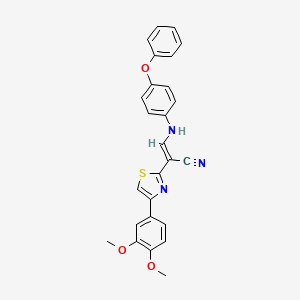
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C26H21N3O3S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is a synthetic compound notable for its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships, and relevant case studies that highlight its pharmacological significance.
- Molecular Formula : C22H21N3O3S
- Molecular Weight : 407.49 g/mol
- IUPAC Name : (E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenylamino)prop-2-enenitrile
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of Thiazole Ring : The initial step often includes the condensation of appropriate aldehydes and thiourea to form the thiazole structure.
- Acrylonitrile Addition : The thiazole derivative is then reacted with acrylonitrile to introduce the nitrile functional group.
- Amino Group Introduction : Finally, an amine group is introduced through nucleophilic substitution reactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through activation of caspases and modulation of cell cycle regulators such as p53 and cyclins.
| Compound Name | Activity | Reference |
|---|---|---|
| (E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide | Anticancer | |
| 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl) | Anticancer |
Antioxidant Activity
The compound has also shown potential antioxidant properties, which can be attributed to the presence of methoxy groups that enhance its radical scavenging ability.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Thiazole Ring : Essential for biological activity due to its role in binding interactions with biological targets.
- Methoxy Substituents : Enhance solubility and bioavailability.
- Amino Group : Critical for interaction with cellular receptors.
Study 1: Anticancer Efficacy in Cell Lines
A study evaluated the anticancer efficacy of this compound in various cancer cell lines, including breast and colon cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis.
Study 2: Antioxidant Mechanisms
Another investigation focused on the antioxidant mechanisms of the compound. It was found to significantly reduce oxidative stress markers in vitro, suggesting a protective role against oxidative damage.
属性
IUPAC Name |
(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-30-24-13-8-18(14-25(24)31-2)23-17-33-26(29-23)19(15-27)16-28-20-9-11-22(12-10-20)32-21-6-4-3-5-7-21/h3-14,16-17,28H,1-2H3/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZVGFBIAYRKAM-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)OC4=CC=CC=C4)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)OC4=CC=CC=C4)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














